molecular formula C18H27N3O6 B15129613 3-[1-[5-[(2-Acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid

3-[1-[5-[(2-Acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid

Cat. No.: B15129613
M. Wt: 381.4 g/mol
InChI Key: VBZGZUAKQLIUCN-UHFFFAOYSA-N
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Description

CEP dipeptide 1 is a derivative of 2-(omega-Carboxyethyl)pyrrole (CEP) and is known for its potent angiogenic activity. This compound has been implicated in the pathogenesis of age-related macular degeneration (AMD) and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

CEP dipeptide 1 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Protecting groups are used to prevent unwanted side reactions, and the final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of CEP dipeptide 1 typically involves automated SPPS, which allows for the efficient and scalable synthesis of peptides. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

CEP dipeptide 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

CEP dipeptide 1 has a wide range of scientific research applications, including:

Mechanism of Action

CEP dipeptide 1 exerts its effects through its angiogenic activity. It promotes the formation of new blood vessels by interacting with specific molecular targets and pathways involved in angiogenesis. These targets include various receptors and signaling molecules that regulate blood vessel formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CEP dipeptide 1 is unique due to its potent angiogenic activity and its specific role in the pathogenesis of AMD. Its ability to promote blood vessel formation makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C18H27N3O6

Molecular Weight

381.4 g/mol

IUPAC Name

3-[1-[5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)

InChI Key

VBZGZUAKQLIUCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC

Origin of Product

United States

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